molecular formula C10H10Cl4O2 B11999556 2,4,6-Trichloro-(2-(2-chloroethoxy)ethoxy)benzene CAS No. 5324-22-1

2,4,6-Trichloro-(2-(2-chloroethoxy)ethoxy)benzene

Cat. No.: B11999556
CAS No.: 5324-22-1
M. Wt: 304.0 g/mol
InChI Key: FSIOOKJTULGVTQ-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-(2-(2-chloroethoxy)ethoxy)benzene is an organic compound with the molecular formula C10H10Cl4O2 It is a chlorinated aromatic compound that features both ether and benzene functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-(2-(2-chloroethoxy)ethoxy)benzene typically involves the chlorination of benzene derivatives followed by etherification reactions. One common method involves the reaction of 2,4,6-trichlorophenol with 2-(2-chloroethoxy)ethanol under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by controlled etherification. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-(2-(2-chloroethoxy)ethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Trichloro-(2-(2-chloroethoxy)ethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-(2-(2-chloroethoxy)ethoxy)benzene involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The pathways involved may include oxidative stress pathways, where the compound induces the production of reactive oxygen species, leading to cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trichloro-(2-(2-chloroethoxy)ethoxy)benzene is unique due to its specific substitution pattern on the benzene ring and the presence of two ether linkages. This structural arrangement imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

5324-22-1

Molecular Formula

C10H10Cl4O2

Molecular Weight

304.0 g/mol

IUPAC Name

1,3,5-trichloro-2-[2-(2-chloroethoxy)ethoxy]benzene

InChI

InChI=1S/C10H10Cl4O2/c11-1-2-15-3-4-16-10-8(13)5-7(12)6-9(10)14/h5-6H,1-4H2

InChI Key

FSIOOKJTULGVTQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCCOCCCl)Cl)Cl

Origin of Product

United States

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